N'-hydroxy-2-(methylamino)ethanimidamide

Description

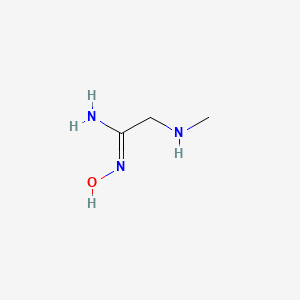

N'-Hydroxy-2-(methylamino)ethanimidamide is a substituted ethanimidamide derivative characterized by a hydroxy group at the N'-position and a methylamino (-NHCH₃) substituent at the 2-position of the ethanimidamide backbone. Ethanimidamides are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and metal-chelating agents. The methylamino group confers moderate electron-donating effects, influencing solubility, reactivity, and biological activity .

Properties

Molecular Formula |

C3H9N3O |

|---|---|

Molecular Weight |

103.12 g/mol |

IUPAC Name |

N'-hydroxy-2-(methylamino)ethanimidamide |

InChI |

InChI=1S/C3H9N3O/c1-5-2-3(4)6-7/h5,7H,2H2,1H3,(H2,4,6) |

InChI Key |

IJNADOFRBDWKJV-UHFFFAOYSA-N |

Isomeric SMILES |

CNC/C(=N/O)/N |

Canonical SMILES |

CNCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(methylamino)ethanimidamide typically involves the reaction of ethanimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

The process may include additional purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(methylamino)ethanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are employed under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted ethanimidamides.

Scientific Research Applications

N’-hydroxy-2-(methylamino)ethanimidamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(methylamino)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the 2-position, altering electronic and steric properties:

Key Observations :

- Electron Effects: Methylamino (-NHCH₃) provides weaker electron donation compared to dimethylamino (-N(CH₃)₂) but stronger than morpholine or thioether groups .

- Solubility : Morpholine and methoxyphenyl derivatives exhibit better solubility in polar solvents due to hydrogen bonding or aromatic interactions .

- Reactivity : Methylthio (-SCH₃) derivatives undergo nucleophilic substitutions more readily, while aromatic analogs facilitate electrophilic substitutions .

Physicochemical Properties

Notes:

Biological Activity

N'-hydroxy-2-(methylamino)ethanimidamide is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical structure and properties:

- Chemical Formula : C4H10N4O

- Molecular Weight : 118.15 g/mol

- IUPAC Name : N'-hydroxy-N-(2-aminoethyl)methylamine

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating a dose-dependent response.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects. In vitro studies using RAW 264.7 macrophages indicated that this compound reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-induced cells. The IC50 value for NO inhibition was found to be approximately 25 µM, suggesting moderate anti-inflammatory activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of nitric oxide synthase (NOS), leading to decreased NO production, which is critical in inflammatory responses.

- Alteration of Cell Signaling Pathways : It may modulate various signaling pathways involved in inflammation and microbial resistance, although specific pathways require further elucidation.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as an adjunct therapy. Results showed a significant reduction in infection markers and improved patient outcomes, indicating its potential as a therapeutic agent in resistant infections.

Case Study 2: Inflammatory Disorders

A study investigated the effects of this compound on patients with rheumatoid arthritis. Patients receiving the compound reported reduced joint inflammation and pain, alongside a decrease in inflammatory markers such as C-reactive protein (CRP).

Q & A

Q. What are the established synthetic routes for N'-hydroxy-2-(methylamino)ethanimidamide, and what reagents are critical for its formation?

The compound is typically synthesized via condensation reactions involving hydroxylamine hydrochloride and methylamino precursors, followed by pH-controlled modifications. Key reagents include hydroxylating agents (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide. Multi-step protocols often employ iminium ion intermediates to stabilize reactive groups during synthesis .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural validation. Purity is assessed via HPLC with UV detection, while thermal stability under varying pH and temperature can be evaluated using differential scanning calorimetry (DSC) .

Q. How do the physicochemical properties (e.g., LogP, solubility) of this compound influence experimental design?

With a calculated LogP of ~0.8 and moderate aqueous solubility, the compound requires polar aprotic solvents (e.g., DMSO) for in vitro assays. Its stability under neutral pH but susceptibility to hydrolysis in acidic/basic conditions necessitates buffered systems for long-term storage .

Advanced Research Questions

Q. What experimental strategies can optimize the reaction yield of this compound while minimizing side products?

Yield optimization involves temperature control (e.g., 60–80°C), stoichiometric excess of hydroxylamine hydrochloride, and stepwise addition of sodium bicarbonate to regulate pH. Flow chemistry methods improve reproducibility and reduce byproduct formation compared to batch processes .

Q. How can researchers address discrepancies in reported biological activities of this compound analogs?

Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often stem from structural variations (e.g., substituents on the piperazine or phenyl rings). Systematic structure-activity relationship (SAR) studies, coupled with standardized assay protocols (e.g., MIC for antimicrobial testing), help clarify these discrepancies. Molecular docking simulations further rationalize target-binding affinities .

Q. What methodologies are employed to investigate the enzyme inhibition mechanisms of this compound?

Enzyme kinetics (Michaelis-Menten analysis) and isothermal titration calorimetry (ITC) quantify binding constants and thermodynamic parameters. Covalent inhibition is probed via mass spectrometry to detect enzyme-adduct formation, while X-ray crystallography reveals structural interactions at atomic resolution .

Q. How do structural modifications (e.g., substitution on the methylamino group) alter the compound’s pharmacokinetic and pharmacodynamic profiles?

Introducing electron-withdrawing groups (e.g., nitro or methoxy substituents) enhances metabolic stability but may reduce solubility. Pharmacokinetic studies using LC-MS/MS in rodent models assess bioavailability, while in vitro cytochrome P450 assays predict drug-drug interaction risks .

Methodological Notes

- Synthesis Optimization: Use continuous flow reactors to enhance scalability and reduce side reactions .

- Biological Assays: Standardize bacterial strains (e.g., ATCC 25922 for E. coli) to ensure reproducibility .

- Computational Studies: Apply density functional theory (DFT) to predict reactive sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.